molecular formula C12H25O5P B1656655 Ethyl 2-dibutoxyphosphorylacetate CAS No. 5362-85-6

Ethyl 2-dibutoxyphosphorylacetate

Cat. No.: B1656655
CAS No.: 5362-85-6
M. Wt: 280.3 g/mol
InChI Key: YMKQYAAHRONVBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(diethoxyphosphoryl)acetate (CAS 867-13-0), with the molecular formula C₈H₁₇O₅P, is a phosphorylated ester widely used in organic synthesis. It serves as a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, enabling the stereoselective formation of α,β-unsaturated carbonyl compounds . Its structure features a phosphonate group attached to the acetate backbone, with ethoxy substituents on the phosphorus atom. Physical properties include a molecular weight of 224.19 g/mol and specific solubility characteristics in polar aprotic solvents like tetrahydrofuran (THF) .

Synthesis methods for this compound involve reactions under controlled temperatures (0–10°C) using sodium hydride as a base, yielding high-purity products validated via NMR and mass spectrometry .

Properties

CAS No.

5362-85-6

Molecular Formula

C12H25O5P

Molecular Weight

280.3 g/mol

IUPAC Name

ethyl 2-dibutoxyphosphorylacetate

InChI

InChI=1S/C12H25O5P/c1-4-7-9-16-18(14,17-10-8-5-2)11-12(13)15-6-3/h4-11H2,1-3H3

InChI Key

YMKQYAAHRONVBR-UHFFFAOYSA-N

SMILES

CCCCOP(=O)(CC(=O)OCC)OCCCC

Canonical SMILES

CCCCOP(=O)(CC(=O)OCC)OCCCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-(Diethoxyphosphoryl)acetate vs. Ethyl Palmitate

Ethyl palmitate (CAS 628-97-7), a fatty acid ester, shares the ester functional group but lacks the phosphoryl moiety. While ethyl palmitate is primarily studied for its role as a pheromone in insect communication (e.g., Bombus terrestris), Ethyl 2-(diethoxyphosphoryl)acetate is utilized in synthetic chemistry for C=C bond formation (Table 1) .

Property Ethyl 2-(Diethoxyphosphoryl)acetate Ethyl Palmitate
Functional Groups Phosphoryl, ester Ester
Molecular Weight (g/mol) 224.19 284.48
Primary Application HWE reaction, organic synthesis Insect pheromone
Biological Relevance Minimal High (olfactory responses)
Synthesis Complexity Moderate (multi-step) Simple (esterification)

Ethyl 2-(Diethoxyphosphoryl)acetate vs. Benzilic Acid

Benzilic acid (CAS 76-93-7, C₁₄H₁₂O₃) is a hydroxy-substituted acetic acid derivative with two phenyl groups. Unlike Ethyl 2-(diethoxyphosphoryl)acetate, it lacks phosphorus and is used in pharmaceuticals and as a precursor for glycolic acid derivatives .

Property Ethyl 2-(Diethoxyphosphoryl)acetate Benzilic Acid
Phosphorus Content Yes No
Key Functional Groups Phosphoryl, ester Hydroxy, carboxylic acid
Molecular Formula C₈H₁₇O₅P C₁₄H₁₂O₃
Applications Organic synthesis, catalysis Drug synthesis, chelating agents
Solubility Polar aprotic solvents Water (moderate), ethanol

Comparison with Other Phosphorylated Esters

While direct evidence for dibutoxy analogs is lacking, Ethyl 2-(diethoxyphosphoryl)acetate can be contrasted with hypothetical dibutoxy variants. Such modifications could also impact solubility, favoring non-polar solvents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.